Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate
CAS No.: 948224-87-1
Cat. No.: VC7759035
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26
* For research use only. Not for human or veterinary use.
![Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate - 948224-87-1](/images/structure/VC7759035.png)
Specification
CAS No. | 948224-87-1 |
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Molecular Formula | C8H12N2O2S |
Molecular Weight | 200.26 |
IUPAC Name | ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate |
Standard InChI | InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-10-8(9-2)13-6/h5H,3-4H2,1-2H3,(H,9,10) |
Standard InChI Key | UQRGCVNVVKCPDM-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CN=C(S1)NC |
Introduction
Chemical Identity and Structural Features
Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate (CAS: 1544016-48-9) belongs to the thiazole family, a class of five-membered heterocycles containing sulfur and nitrogen atoms. The compound’s structure comprises:
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A thiazole ring with a methylamino group (-NHCH₃) at the 2-position.
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An ethyl acetate moiety (-CH₂COOEt) at the 5-position.
The molecular formula is C₈H₁₁N₂O₂S, with a molecular weight of 217.25 g/mol. Its IUPAC name derives from the substitution pattern: the ethyl ester of acetic acid is attached to the 5-position of the thiazole ring, while the 2-position bears a methylamino group .
Synthesis and Stability
Synthetic Routes
The synthesis of Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate likely involves multi-step organic reactions, as inferred from related compounds :
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Thiazole Ring Formation:
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Esterification:
A hypothetical synthesis pathway is outlined below:
Stability and Degradation
Thiazole derivatives are generally stable under inert atmospheres but may undergo oxidative degradation when exposed to air. For instance, ethyl 2-phenyl-2-(thiazol-2-yl)acetate analogs degrade into glycolate derivatives over time, with decomposition rates influenced by storage conditions . Similarly, Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate should be stored under nitrogen or argon to prevent oxidation of the methylamino group or ester hydrolysis.
Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₈H₁₁N₂O₂S |
Molecular Weight | 217.25 g/mol |
Solubility | Moderate in polar organic solvents (e.g., DMSO, ethanol); low in water |
Melting Point | Not reported (typically 80–120°C for analogous thiazoles) |
Boiling Point | Decomposes before boiling |
LogP (Partition Coefficient) | Estimated ≈1.5 (moderate lipophilicity) |
The compound’s solubility profile makes it suitable for reactions in aprotic solvents like dichloromethane or tetrahydrofuran. Its lipophilicity suggests potential membrane permeability, a desirable trait in drug discovery .
Research Findings and Comparative Analysis
Comparative Bioactivity of Thiazole Derivatives
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